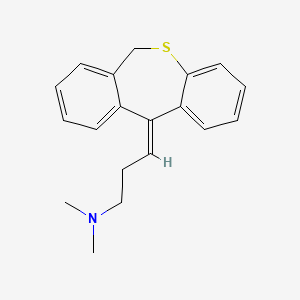

Dosulepin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It was once widely prescribed in the United Kingdom but has seen a decline in use due to its relatively high toxicity in overdose compared to other TCAs . Dosulepin acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and also exhibits antihistamine, antiadrenergic, antiserotonergic, anticholinergic, and sodium channel-blocking effects .

Preparation Methods

The synthesis of dosulepin involves several steps, starting with the formation of the dibenzothiepin ring system. The synthetic route typically includes the following steps:

Formation of the dibenzothiepin ring: This involves the cyclization of a suitable precursor, such as a biphenyl derivative, with sulfur to form the thiepin ring.

Introduction of the propylidene side chain: The dibenzothiepin intermediate is then reacted with a propylidene group to form the final this compound structure.

Purification and formulation: The final product is purified and formulated into its hydrochloride salt for pharmaceutical use.

Chemical Reactions Analysis

Dosulepin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkylating agents for substitution reactions. The major products formed from these reactions include this compound sulfoxide, this compound sulfone, and various N-substituted this compound derivatives .

Scientific Research Applications

Dosulepin has been extensively studied for its applications in various fields:

Chemistry: this compound is used as a model compound in studies of tricyclic antidepressants and their chemical properties.

Biology: Research on this compound includes its effects on neurotransmitter levels and its interactions with various biological targets.

Mechanism of Action

Dosulepin exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the levels of these neurotransmitters in the brain. This action helps alleviate symptoms of depression. Additionally, this compound has anticholinergic, antihistamine, and central sedative properties, which contribute to its overall therapeutic effects .

Comparison with Similar Compounds

Dosulepin is similar to other tricyclic antidepressants such as amitriptyline, doxepin, and clomipramine. this compound is unique in its chemical structure, which includes a sulfur atom in the dibenzothiepin ring system. This structural difference contributes to its distinct pharmacokinetic and pharmacodynamic profile . Compared to other TCAs, this compound has a higher toxicity in overdose, which has led to its reduced use in clinical practice .

Similar compounds include:

Amitriptyline: Another TCA with a similar mechanism of action but without the sulfur atom in its structure.

Doxepin: A TCA with similar therapeutic effects but different pharmacokinetic properties.

Clomipramine: A TCA used primarily for the treatment of obsessive-compulsive disorder, with a different side effect profile compared to this compound.

Properties

CAS No. |

25627-37-6 |

|---|---|

Molecular Formula |

C19H21NS |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ |

InChI Key |

PHTUQLWOUWZIMZ-GZTJUZNOSA-N |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31 |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |

boiling_point |

339.8- 341.6 171-172 °C |

melting_point |

131- 134.6 55-57 °C MW: 331.91; crystals from ethanol-ether; mp:218-221 °C; UV max (methanol): 232,260, 309 nm (log E 4.41, 3.97, 3.53) /Hydrochloride/ |

Related CAS |

897-15-4 (hydrochloride) |

solubility |

Partly miscible In water, 1.5 mg/L @ 25 °C /Estimated/ |

vapor_pressure |

4.3X10-7 mm Hg @ 25 °C /Estimated/ |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(9Z,19Z,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10770078.png)

![methyl N-[(4S)-6-[[(1S,22S)-17-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770084.png)

![(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol;chloride;pentahydrate;hydrochloride](/img/structure/B10770112.png)

![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23Z)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B10770127.png)

![(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol;chloride;hydrate;hydrochloride](/img/structure/B10770138.png)

![2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[(3S,6S,7R,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B10770144.png)

![3-Bromo-N-[3-(Tert-Butylamino)propyl]benzamide](/img/structure/B10770148.png)